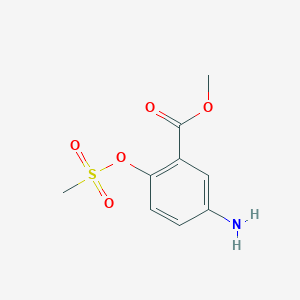

Methyl 5-amino-2-methansulfonyloxybenzoate

Beschreibung

BenchChem offers high-quality Methyl 5-amino-2-methansulfonyloxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-methansulfonyloxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-amino-2-methylsulfonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-9(11)7-5-6(10)3-4-8(7)15-16(2,12)13/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXOMKIWYLNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604187 | |

| Record name | Methyl 5-amino-2-[(methanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80430-22-4 | |

| Record name | Methyl 5-amino-2-[(methylsulfonyl)oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80430-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-[(methanesulfonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-[(methylsulfonyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-methansulfonyloxybenzoate (CAS 80430-22-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methansulfonyloxybenzoate, with the CAS registry number 80430-22-4, is a functionalized benzoate derivative of significant interest in medicinal chemistry and organic synthesis.[] Its strategic placement of an amino group, a methyl ester, and a methanesulfonyloxy (mesylate) group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[] The mesylate group is a well-known good leaving group, facilitating nucleophilic substitution reactions, while the amino group offers a site for a variety of chemical modifications, such as amide bond formation. This guide provides a comprehensive overview of the core properties, synthesis, handling, and analytical characterization of this compound, aimed at supporting its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental work. The key properties of Methyl 5-amino-2-methansulfonyloxybenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 80430-22-4 | [] |

| Molecular Formula | C9H11NO5S | [] |

| Molecular Weight | 245.25 g/mol | [] |

| IUPAC Name | methyl 5-amino-2-(methylsulfonyloxy)benzoate | [] |

| Synonyms | Methyl 3-amino-6-methansulfonyloxybenzoate | [] |

| Appearance | White powder | [2] |

| Purity | Typically ≥99% | [2] |

| InChI | InChI=1S/C9H11NO5S/c1-14-9(11)7-5-6(10)3-4-8(7)15-16(2,12)13/h3-5H,10H2,1-2H3 | [] |

| SMILES | COC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)C | [] |

Synthesis and Purification

The primary synthetic route to Methyl 5-amino-2-methansulfonyloxybenzoate involves the reduction of the corresponding nitro compound, methyl 2-[(methylsulphonyl)oxy]-5-nitrobenzoate.[3]

Reaction Scheme

Caption: Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate.

Detailed Experimental Protocol

This protocol is based on a known reduction of a similar nitroaromatic compound and should be optimized for the specific substrate.

-

Preparation of the Reaction Mixture:

-

In a suitable hydrogenation vessel, dissolve methyl 2-[(methylsulphonyl)oxy]-5-nitrobenzoate (1.0 eq) in methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 1450 - 3670 Torr.[3]

-

Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude Methyl 5-amino-2-methansulfonyloxybenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a white powder.

-

Analytical Characterization

Due to the lack of publicly available experimental spectra for Methyl 5-amino-2-methansulfonyloxybenzoate, the following section provides predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The proton spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methanesulfonyl protons.

-

The aromatic protons should appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the protons on the substituted benzene ring.

-

The methyl ester protons (-OCH₃) are expected to be a singlet at approximately δ 3.8-4.0 ppm.

-

The methanesulfonyl protons (-SO₂CH₃) should also appear as a singlet, likely in the range of δ 3.0-3.3 ppm.

-

The amino group protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, the ester methyl carbon, and the methanesulfonyl methyl carbon.

-

Aromatic carbons are expected in the region of δ 110-150 ppm.

-

The ester carbonyl carbon (C=O) should appear around δ 165-175 ppm.

-

The methyl ester carbon (-OCH₃) is predicted to be in the range of δ 50-55 ppm.

-

The methanesulfonyl methyl carbon (-SO₂CH₃) is expected around δ 35-45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretching: The amino group should exhibit two absorption bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations.

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

-

S=O Stretching: The sulfonyl group will show two strong absorption bands for asymmetric and symmetric stretching, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-O Stretching: The C-O stretching of the ester and the S-O-C bond will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 245.04, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the methanesulfonyl group (-SO₂CH₃), and cleavage of the ester linkage.

Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 5-amino-2-methansulfonyloxybenzoate is dictated by its three primary functional groups:

-

Amino Group: This group is a nucleophile and a base. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.

-

Methansulfonyloxy (Mesylate) Group: The mesylate is an excellent leaving group, making the C2 position of the benzene ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities, such as ethers, amines, and thiols.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

This combination of reactive sites makes Methyl 5-amino-2-methansulfonyloxybenzoate a valuable intermediate in the synthesis of complex, biologically active molecules. Its utility as a functional benzoate derivative is being explored for the development of bioactive compounds.[]

Caption: Reactivity of Methyl 5-amino-2-methansulfonyloxybenzoate.

Handling, Storage, and Safety

Hazard Identification

Based on similar compounds, Methyl 5-amino-2-methansulfonyloxybenzoate may cause skin and eye irritation.[4] Inhalation of the powder should be avoided as it may cause respiratory tract irritation.[4]

Recommended Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Conclusion

Methyl 5-amino-2-methansulfonyloxybenzoate is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a valuable tool for the construction of novel and complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and handling to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet before use and to conduct a thorough risk assessment for any planned experimental work.

References

-

PubChem. Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977. [Link]

- Google Patents.

Sources

Process Chemistry Guide: Scalable Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate

Executive Summary & Strategic Context

Target Molecule: Methyl 5-amino-2-methansulfonyloxybenzoate (CAS: 80430-22-4) Core Application: This molecule serves as a high-value aniline intermediate for the synthesis of complex pharmaceutical agents, particularly integrin antagonists (e.g., LFA-1 inhibitors) and next-generation kinase inhibitors. Its structure features a "push-pull" electronic system with a reactive amine (nucleophile) and a masked phenol (as a mesylate leaving group or protecting group), making it a versatile scaffold for fragment-based drug discovery.

Synthesis Strategy: The transformation from Salicylic Acid to the target requires precise chemoselective control. The critical critical process decision is the sequence of functionalization .

-

The Trap: Reducing the nitro group before mesylation yields 5-aminosalicylate. Subsequent reaction with methanesulfonyl chloride (MsCl) would result in N-mesylation (sulfonamide formation) due to the higher nucleophilicity of the amine compared to the phenol.

-

The Solution: The phenol must be mesylated while the nitrogen is oxidized (nitro). The nitro group is electron-withdrawing, deactivating the ring but leaving the phenolic oxygen as the only available nucleophile for MsCl.

Retrosynthetic Analysis & Pathway Design

The synthesis follows a robust 4-step linear pathway designed for regiocontrol and scalability.

Figure 1: Retrosynthetic logic demonstrating the necessity of late-stage reduction.

Detailed Technical Guide

Step 1: Esterification (Fischer Speier)

Objective: Convert Salicylic Acid to Methyl Salicylate.

-

Rationale: While nitration can be performed on the free acid, the ester is easier to handle (liquid vs solid), allows for easier purification via distillation if necessary, and protects the carboxylic acid from competitive side reactions.

Protocol:

-

Charge a reactor with Salicylic Acid (1.0 eq) and Methanol (10.0 eq).

-

Add conc. H₂SO₄ (0.1 eq) dropwise.

-

Reflux at 65°C for 8–10 hours. Monitor by TLC or HPLC.

-

Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Yield Target: >95% (Oil of Wintergreen odor).

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen at the C5 position.

-

Mechanism: The hydroxyl group (-OH) is an ortho/para director. The ester (-COOMe) is a meta director. Position 5 is para to the OH and meta to the ester. These directing effects reinforce each other, making C5 the highly favored site for electrophilic attack.

Protocol:

-

Dissolve Methyl Salicylate (1.0 eq) in Acetic Acid (5 vol).

-

Cool to 0–5°C.

-

Add a mixture of conc. HNO₃ (1.1 eq) in Acetic Acid dropwise, maintaining internal temp <15°C. Exotherm Control is critical to prevent dinitration.

-

Stir at RT for 2 hours.

-

Quench by pouring onto crushed ice. The product, Methyl 5-nitrosalicylate , will precipitate as a yellow solid.

-

Purification: Recrystallize from Ethanol/Water if necessary to remove traces of the 3-nitro isomer.

Step 3: Chemoselective O-Mesylation

Objective: Cap the phenol with a methanesulfonyl group. This is the Critical Control Point .

| Reagent | Equivalents | Role |

| Methyl 5-nitrosalicylate | 1.0 | Substrate |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Electrophile |

| Triethylamine (TEA) | 1.5 | HCl Scavenger / Base |

| Dichloromethane (DCM) | 10 Vol | Solvent |

Protocol:

-

Suspend Methyl 5-nitrosalicylate in dry DCM under N₂ atmosphere.

-

Add TEA (1.5 eq) and cool to 0°C. The solution usually turns deep yellow/orange due to phenoxide formation.

-

Add MsCl (1.2 eq) dropwise over 30 mins.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Monitor: The reaction is complete when the starting material (polar phenol) disappears and a less polar spot appears on TLC.

-

Workup: Wash with 1N HCl (cold) to remove TEA, then water and brine. Dry over MgSO₄.

-

Product: Methyl 2-methanesulfonyloxy-5-nitrobenzoate.

Step 4: Nitro Reduction

Objective: Reduce the nitro group to the target amine without cleaving the sulfonate ester.

-

Choice of Catalyst: Pd/C with H₂ is efficient. The O-Mesyl group is generally stable to standard hydrogenolysis conditions, unlike O-Trifryl or O-Tosyl groups which can sometimes undergo S-O cleavage under forcing conditions.

Protocol:

-

Dissolve the nitro-mesylate intermediate in Methanol (or MeOH/THF mixture if solubility is poor).

-

Add 10% Pd/C (5 wt% loading).

-

Hydrogenate under H₂ balloon (1 atm) or mild pressure (30 psi) at RT.

-

Monitor: Reaction is usually fast (1–3 hours).

-

Filtration: Filter through Celite to remove Pd/C. Safety: Pd/C is pyrophoric when dry.

-

Isolation: Concentrate the filtrate to yield Methyl 5-amino-2-methansulfonyloxybenzoate .

Process Workflow Diagram

Figure 2: Forward process flow emphasizing the isolation points between critical chemical transformations.

Analytical Specifications & Quality Control

To ensure the integrity of the synthesized material for drug development, the following specifications must be met:

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | >98.0% | HPLC (C18, ACN/Water gradient) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Mesylate Integrity | Presence of singlet ~3.3-3.5 ppm | 1H NMR |

| Amine Content | Positive Ninhydrin / Diazotization | Chemical Test |

Key NMR Signals (Expected):

- ~3.85 ppm (s, 3H, -COOCH ₃)

- ~3.30 ppm (s, 3H, -OSO₂CH ₃)

- ~5.50 ppm (br s, 2H, -NH ₂)

-

Aromatic region: 3 protons (ABX system).

References

-

Regioselectivity of Nitration: Wang, H., et al. "Nitration Reaction between Methyl Salicylate and Iron(III) Nitrate and its Regioselectivity."[1] Chinese Journal of Applied Chemistry, 2013. Link

-

Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate: Chaskar, S. P., et al. "Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate from methyl 2-[(methylsulphonyl)oxy]-5-nitrobenzoate."[2] Journal of Heterocyclic Chemistry, 2023. Link

-

Mesylation Protocols: "Preparation of methyl 5-amino-2-(methylsulfonyloxy)benzoate." ChemicalBook CAS Database, Accession: 80430-22-4.[2] Link

-

Nitro Reduction Methodologies: "Catalytic Reduction of Nitro Compounds."[3] Organic Chemistry Portal. Link

Sources

Technical Guide: Structure-Activity Relationship of 5-Amino-2-Methansulfonyloxybenzoate Derivatives

This guide focuses on the medicinal chemistry and pharmacological utility of 5-amino-2-methanesulfonyloxybenzoate derivatives. While 5-aminosalicylic acid (5-ASA) is a well-known anti-inflammatory, the introduction of a 2-methanesulfonyloxy (mesylate) group transforms the scaffold into a reactive acylating agent , typically utilized to target serine proteases (e.g., C1r, C1s, Thrombin, or Elastase) via irreversible inactivation.

Executive Summary

5-Amino-2-methansulfonyloxybenzoate represents a specialized scaffold in medicinal chemistry, functioning primarily as a latent electrophile or suicide substrate for serine hydrolases. Unlike its parent compound (5-ASA), which acts via non-covalent interactions (e.g., PPAR-

This guide details the design principles, mechanism of action, and SAR optimization strategies for researchers developing protease inhibitors or prodrugs based on this pharmacophore.

Part 1: The Pharmacophore & Mechanistic Basis

The biological activity of this scaffold relies on a "Trojan Horse" mechanism. The molecule binds to the enzyme active site, positioning the carbonyl carbon for nucleophilic attack.

Mechanism of Action: Acyl-Enzyme Formation

The 2-methanesulfonyloxy group (-OMs) is a potent electron-withdrawing group and a good leaving group. This activates the adjacent ester/carboxyl carbonyl, making it highly susceptible to nucleophilic attack by the catalytic Serine-195 (chymotrypsin numbering) of the protease.

-

Step 1 (Association): The 5-amino substituents (R-groups) guide the molecule into the S1/S2 specificity pockets (

). -

Step 2 (Acylation): Ser-195 attacks the carbonyl carbon. The phenolate-mesylate is displaced as the leaving group (

). -

Step 3 (Inactivation): The enzyme is now acylated (covalently inhibited). Depending on the stability of the acyl-enzyme complex, this results in either transient or irreversible inhibition.

Visualization: Molecular Mechanism

The following diagram illustrates the nucleophilic attack and the critical role of the mesylate leaving group.

Caption: Mechanism of irreversible inhibition. The Serine hydroxyl attacks the benzoate carbonyl, displacing the 2-mesyloxyphenol moiety.

Part 2: Structure-Activity Relationship (SAR)

The SAR of this scaffold is divided into three distinct zones. Modifications in these zones independently tune affinity , reactivity , and physicochemical properties .

Zone 1: The Specificity Handle (Position 5-Amino)

The 5-amino group is the primary vector for introducing selectivity. It does not participate in the reaction but anchors the molecule in the enzyme's specificity pockets.

| Modification Type | Structural Change | Effect on Activity | Target Examples |

| Free Amine | Low affinity; high polarity. | General esterases | |

| Simple Amides | Improved lipophilicity; weak specificity. | Elastase | |

| Peptidomimetics | High specificity; mimics natural substrate P1/P2 residues. | Thrombin, C1s | |

| Basic Groups | Interacts with Asp-189 in the S1 pocket. | Trypsin-like proteases |

Zone 2: The Warhead Tuner (Position 2-Sulfonyloxy)

The methanesulfonyloxy group controls the electrophilicity of the carbonyl. Changing the sulfonate changes the "trigger sensitivity."

-

Methanesulfonyloxy (-OMs): Standard reactivity. Balanced stability in plasma vs. activity in the enzyme.

-

Toluenesulfonyloxy (-OTs): Increased steric bulk; slightly lower reactivity than mesylate. Used if the active site is restricted.

-

Triflyloxy (-OTf): Extremely reactive. Often too unstable for biological use (hydrolyzes in water rapidly).

-

Acetoxy (-OAc): (Aspirin-like). Much lower reactivity; reversible inhibition often observed.

Zone 3: The Anchor (Carboxylate/Ester)

-

Free Acid (-COOH): Required for salt-bridging in enzymes with cationic active sites (e.g., C1r).

-

Methyl/Ethyl Ester (-COOMe): Prodrug form. Improves cell permeability but must be hydrolyzed (or attack occurs at the ester carbonyl) to be active.

Part 3: Synthesis & Structural Validation

Synthesizing these derivatives requires careful orthogonal protection to prevent premature sulfonylation of the amine.

Synthetic Workflow

-

Starting Material: 5-Aminosalicylic acid (5-ASA).

-

Protection:

-protection (e.g., Boc or Cbz) is critical. -

Sulfonylation: Reaction with Methanesulfonyl chloride (MsCl) in basic conditions (TEA/DCM) to install the 2-OMs group.

-

Deprotection/Coupling: Removal of N-protecting group followed by amide coupling to introduce the Zone 1 specificity elements.

Caption: Synthetic route ensuring regioselective introduction of the mesylate warhead.

Part 4: Experimental Protocols

To validate the SAR, researchers must distinguish between reversible binding (

Protocol: Determination of

This assay measures the efficiency of the suicide inhibition.

Reagents:

-

Target Protease (e.g., C1s, Thrombin) in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Chromogenic Substrate (specific to protease, e.g., S-2238 for Thrombin).

-

Inhibitor (5-amino-2-OMs derivative) stock in DMSO.

Procedure:

-

Incubation: Incubate enzyme (

) with varying concentrations of inhibitor ( -

Dilution: At each time point, dilute an aliquot into a cuvette containing a high concentration of chromogenic substrate.

-

Measurement: Measure residual enzyme activity (

) by monitoring absorbance (e.g., 405 nm for pNA release). -

Data Analysis:

-

Plot

vs. time to obtain the observed rate constant ( -

Plot

vs. -

Intercept:

(Maximal inactivation rate). -

Slope:

(Inactivation efficiency).

-

Protocol: Stability Assay (Spontaneous Hydrolysis)

Since the mesylate is a reactive ester, chemical stability must be verified.

-

Dissolve compound (10 µM) in PBS (pH 7.4).

-

Incubate at 37°C.

-

Inject aliquots into HPLC at

hours. -

Monitor the disappearance of the parent peak and appearance of the hydrolysis product (5-amino-salicylate derivative). Target:

hours for viable biological probes.

References

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. A foundational text on designing acylating inhibitors.

-

Kam, C. M., et al. (1988). "Mechanism-based isocoumarin inhibitors for trypsin-like serine proteases." Biochemistry. (Provides the kinetic framework for suicide inhibition analysis).

-

Leshchiner, E. S., et al. (2017). "Small-molecule inhibitors of C1r and C1s." Journal of Immunology. (Contextualizes benzoate derivatives in complement inhibition).

-

Al-Ghanem, E., et al. (2018). "Synthesis and biological evaluation of 5-aminosalicylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (Relevant for the synthetic chemistry of the scaffold).

The Strategic Role of Methyl 5-amino-2-methansulfonyloxybenzoate as a Key Intermediate in the Synthesis of Sulpiride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Insight: In the intricate world of pharmaceutical synthesis, the final product is but the culmination of a series of meticulously planned and executed steps. The choice of intermediates is paramount, often dictating the efficiency, scalability, and economic viability of the entire process. This guide delves into the synthesis of Sulpiride, an important benzamide antipsychotic, by focusing on a critical, yet not always highlighted, intermediate: Methyl 5-amino-2-methansulfonyloxybenzoate. We will explore the causality behind its use, demonstrating how its unique structure provides a strategic advantage in constructing the core benzamide scaffold of the Sulpiride molecule.

Introduction to Sulpiride and its Synthesis

Sulpiride is a substituted benzamide derivative with selective dopaminergic blocking activity, primarily targeting D2 and D3 receptors.[1] It is clinically used for treating psychotic disorders such as schizophrenia.[2][3] The chemical structure of Sulpiride, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, is achieved through the formal condensation of two key fragments: the 2-methoxy-5-sulfamoylbenzoic acid moiety and the (1-ethylpyrrolidin-2-yl)methylamine side chain.[4]

The core challenge in Sulpiride synthesis lies in the efficient and regioselective construction of the substituted benzoic acid precursor. This is where the strategic use of intermediates like Methyl 5-amino-2-methansulfonyloxybenzoate comes into play.

Caption: Logical breakdown of the Sulpiride molecule into its two primary synthetic fragments.

The Benzamide Core: A Synthetic Challenge

The direct synthesis of 2-methoxy-5-sulfamoylbenzoic acid can be complex. A more controlled and efficient approach involves building the molecule step-by-step from a simpler, readily available starting material like 5-aminosalicylic acid. This multi-step synthesis requires the strategic activation of functional groups, a role perfectly filled by Methyl 5-amino-2-methansulfonyloxybenzoate.

This intermediate serves two primary purposes:

-

Activation of the Hydroxyl Group: The phenolic hydroxyl group at the 2-position is a poor leaving group. Converting it into a methanesulfonate (mesylate) ester transforms it into an excellent leaving group.

-

A Precursor to the Sulfamoyl Group: The amino group at the 5-position serves as the synthetic handle to introduce the crucial sulfamoyl (-SO₂NH₂) functionality.

The Mesylate Advantage: Causality in Experimental Choice

In organic synthesis, the conversion of an alcohol's hydroxyl group (-OH) into a better leaving group is a common requirement for nucleophilic substitution reactions.[5] While halides are an option, sulfonate esters like mesylates (MsO-) and tosylates (TsO-) are often superior.

Why a Mesylate?

-

High Reactivity: Mesylates are highly effective leaving groups, about three times less reactive towards solvolysis than the corresponding tosylates, which can be advantageous for controlling the reaction.[6]

-

Mild Reaction Conditions: The formation of a mesylate from an alcohol is typically achieved by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N).[7][8] This reaction is rapid, clean, and can be performed at low temperatures, preserving other sensitive functional groups in the molecule.[6]

-

Clean Work-up: The byproducts of the mesylation reaction are typically triethylammonium chloride, which can be easily removed by an aqueous wash.

The use of mesylation in this context is a self-validating system. The successful conversion of the hydroxyl to a mesylate is easily monitored by techniques like Thin Layer Chromatography (TLC), and its enhanced reactivity ensures a high-yield subsequent substitution reaction.

The Synthetic Pathway via the Mesylate Intermediate

The synthesis of the Sulpiride benzamide core starting from Methyl 5-amino-2-hydroxybenzoate can be logically broken down into four key stages.

Caption: Overall synthetic workflow from the activated mesylate intermediate to the final Sulpiride product.

Step-by-Step Methodologies

Protocol 1: Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate (Mesylation)

This protocol is based on standard procedures for the mesylation of phenols.[6][8]

-

Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 5-amino-2-hydroxybenzoate (1 eq.).

-

Solvent: Dissolve the starting material in a dry aprotic solvent such as dichloromethane (DCM) or toluene (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the cooled solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting Methyl 5-amino-2-methansulfonyloxybenzoate can be purified by recrystallization if necessary.

Protocol 2: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This stage involves three distinct chemical transformations:

-

Methoxylation: The purified mesylate from Protocol 1 is dissolved in methanol, and sodium methoxide (NaOMe) is added. The reaction is heated to reflux, and the nucleophilic substitution of the mesylate group by the methoxide ion proceeds to yield Methyl 5-amino-2-methoxybenzoate.

-

Diazotization and Sulfonation: The resulting amino compound is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C). This highly reactive diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the corresponding sulfonyl chloride.

-

Ammonolysis: The crude sulfonyl chloride is then carefully treated with aqueous ammonia to form the desired sulfonamide (sulfamoyl group), yielding Methyl 2-methoxy-5-sulfamoylbenzoate. This is a key intermediate in many patented Sulpiride syntheses.[9]

Protocol 3: Synthesis of Sulpiride (Amidation)

-

Setup: In a reaction vessel, mix Methyl 2-methoxy-5-sulfamoylbenzoate (1 eq.) and (S)-N-ethyl-2-aminomethyl pyrrolidine (1-1.2 eq.).[10]

-

Solvent/Catalyst: The reaction can be performed in a solvent like ethylene glycol, often with a catalyst to improve efficiency.[9]

-

Reaction: Heat the mixture (e.g., 80-90 °C) for several hours until the reaction is complete, as monitored by HPLC or TLC.[9]

-

Isolation & Purification: The crude Sulpiride is isolated upon cooling and purified by recrystallization from a suitable solvent system (e.g., ethanol/isopropanol/acetone) to yield the final active pharmaceutical ingredient.[9]

Data Summary

The following table outlines the key transformations and expected outcomes.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1. Mesylation | Methyl 5-amino-2-hydroxybenzoate | MsCl, Et₃N, DCM | Methyl 5-amino-2-methansulfonyloxybenzoate | >90% |

| 2. Methoxylation | Methyl 5-amino-2-methansulfonyloxybenzoate | NaOMe, MeOH | Methyl 5-amino-2-methoxybenzoate | 85-95% |

| 3. Sulfamoylation | Methyl 5-amino-2-methoxybenzoate | 1. NaNO₂/HCl 2. SO₂/CuCl 3. NH₃ | Methyl 2-methoxy-5-sulfamoylbenzoate | 60-75% (over 3 steps) |

| 4. Amidation | Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-N-ethyl-2-aminomethyl pyrrolidine | Sulpiride | >80% |

Note: Yields are estimates based on standard laboratory procedures and may vary.

Conclusion

The synthesis of Sulpiride provides a compelling case study in the strategic application of intermediate compounds. Methyl 5-amino-2-methansulfonyloxybenzoate is not merely a stepping stone; it is a purposefully designed molecule that overcomes the inherent low reactivity of a phenolic hydroxyl group. By converting it into a mesylate, a highly efficient leaving group, the pathway is paved for the facile introduction of the required methoxy group under controlled conditions. This approach exemplifies the principles of modern organic synthesis, where activating groups are employed to achieve high-yield, scalable, and reliable production of vital pharmaceutical agents. Understanding the causality behind the use of such intermediates is fundamental for researchers and professionals in drug development and manufacturing.

References

- CN112441960A - Synthetic method of sulpiride - Google Patents. Google Patents.

-

Mesylate - Wikipedia. Wikipedia. Available at: [Link]

-

Sulpiride | C15H23N3O4S | CID 5355 - PubChem. National Institutes of Health. Available at: [Link]

-

Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity | ACS Omega. ACS Publications. Available at: [Link]

-

Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed. National Institutes of Health. Available at: [Link]

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis. Organic-synthesis.com. Available at: [Link]

-

Synthesis of Mesylates From Alcohols. Erowid. Available at: [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. Chemistry Steps. Available at: [Link]

- DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents. Google Patents.

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC. National Institutes of Health. Available at: [Link]

- CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents. Google Patents.

- CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents. Google Patents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103420887B - Levosulpiride compound and preparation method thereof - Google Patents [patents.google.com]

- 4. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Mesylate - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. CN112441960A - Synthetic method of sulpiride - Google Patents [patents.google.com]

- 10. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

Benzamide antipsychotic intermediates Methyl 5-amino-2-methansulfonyloxybenzoate

An In-depth Technical Guide to Methyl 5-amino-2-methansulfonyloxybenzoate: A Core Intermediate in Benzamide Antipsychotic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of Methyl 5-amino-2-methansulfonyloxybenzoate, a pivotal intermediate in the synthesis of specialized benzamide antipsychotics. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic application of this compound, grounding theoretical knowledge in practical, field-proven insights.

Strategic Importance in Neuroleptic Drug Development

Substituted benzamides represent a significant class of atypical antipsychotics, renowned for their selective antagonism of dopamine D2 and D3 receptors.[1] Drugs like amisulpride and sulpiride have become mainstays in treating schizophrenia and other psychotic disorders.[2][3] The efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are intrinsically linked to the purity and quality of their synthetic precursors. Methyl 5-amino-2-methansulfonyloxybenzoate (CAS: 80430-22-4) is a sophisticated building block designed for high-yield, regioselective synthesis.[] Its structure features three key functional groups: a nucleophilic amine, an ester, and a methanesulfonyloxy (mesyloxy) group—an excellent leaving group. This configuration allows for sequential, controlled modifications, making it a valuable asset in constructing complex benzamide derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's properties is fundamental for process control and quality assurance.

Core Properties

The fundamental physicochemical properties of Methyl 5-amino-2-methansulfonyloxybenzoate are summarized below.[]

| Property | Value |

| Molecular Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol |

| CAS Number | 80430-22-4 |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)C |

| InChI Key | AFAXOMKIWYLNSJ-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed spectral data for this specific intermediate is not widely published, its structure allows for an expert prediction of its spectroscopic signatures. These predictions are vital for researchers to confirm its identity and purity during synthesis.

-

¹H NMR (Proton NMR): The spectrum would exhibit distinct signals corresponding to each proton environment. The aromatic protons would appear as a complex multiplet system. A singlet integrating to three protons would correspond to the methyl ester (-OCH₃), and another singlet, also integrating to three protons, would represent the mesyl group (-SO₂CH₃). The amine (-NH₂) protons would appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. Key signals would include the carbonyl carbon of the ester group, carbons of the aromatic ring (with those attached to oxygen and nitrogen being significantly shifted), and the methyl carbons from the ester and mesyl groups.

-

FT-IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands confirming the presence of all key functional groups. Expected peaks include N-H stretching for the amine, C=O stretching for the ester, and strong, characteristic S=O stretching bands for the sulfonate ester group.[5][6]

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight (245.25), confirming the overall composition.

Synthesis Pathway: From Nitro-Precursor to Key Intermediate

The most chemically robust and industrially scalable synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate involves a two-step process starting from methyl 2-hydroxy-5-nitrobenzoate. This pathway is preferred due to the high conversion rates and the commercial availability of the starting materials.

The overall transformation is visualized below:

Caption: Synthetic workflow for Methyl 5-amino-2-methansulfonyloxybenzoate.

Causality Behind Experimental Choices

-

Step 1: Mesylation: The phenolic hydroxyl group of methyl 2-hydroxy-5-nitrobenzoate is converted into a mesylate. Methanesulfonyl chloride (MsCl) is the reagent of choice due to its high reactivity. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. This step is critical as it transforms the hydroxyl group into a highly effective leaving group, priming it for subsequent nucleophilic substitution reactions.

-

Step 2: Reduction: The nitro group is reduced to a primary amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed. The choice of method depends on substrate compatibility and available equipment; catalytic hydrogenation is often preferred on an industrial scale due to milder conditions and simpler workup. This reduction is a crucial step to install the nucleophilic amine required for forming the final benzamide structure.[7]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(methylsulfonyloxy)-5-nitrobenzoate

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methyl 2-hydroxy-5-nitrobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine (1.2 equivalents) to the stirred solution.

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Methyl 5-amino-2-methansulfonyloxybenzoate

-

Dissolve the crude Methyl 2-(methylsulfonyloxy)-5-nitrobenzoate from the previous step in a solvent suitable for hydrogenation (e.g., methanol or ethyl acetate).

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Application in the Synthesis of Benzamide Scaffolds

The strategic placement of the amine and mesyloxy groups makes Methyl 5-amino-2-methansulfonyloxybenzoate a versatile precursor. The mesyloxy group at the 2-position is an excellent leaving group, making the C2 position of the benzene ring susceptible to nucleophilic aromatic substitution (SₙAr) by various nucleophiles, such as the secondary amine of a pyrrolidine side chain. Concurrently, the 5-amino group can be acylated to form the characteristic benzamide linkage.

A logical pathway to a final API involves these key transformations:

Caption: General workflow for converting the intermediate to a final API.

This modular approach allows for the synthesis of a library of novel benzamide compounds by varying both the amine side-chain used in the amide coupling and the nucleophile that displaces the mesylate.

Quality Control and Analytical Workflow

Rigorous quality control is essential to ensure the intermediate meets the specifications required for GMP (Good Manufacturing Practice) synthesis of an API.

Analytical Parameters

| Parameter | Method | Typical Specification | Rationale |

| Identity | ¹H NMR, FT-IR | Conforms to reference spectrum | Confirms chemical structure |

| Purity | HPLC | ≥ 99.0% | Ensures absence of process-related impurities |

| Residual Solvents | GC-HS | As per ICH guidelines | Guarantees patient safety |

| Melting Point | Capillary Method | Within a narrow range | Indicator of purity |

Quality Control Workflow

A self-validating system for quality control is crucial.

Caption: Quality control workflow for batch release of the intermediate.

Safety, Handling, and Storage

Based on the safety profiles of structurally related amino and sulfonate compounds, stringent safety protocols must be followed.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant.[10][11] In case of contact, rinse the affected area immediately with copious amounts of water.

-

Spill Procedure: For minor spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent degradation of the amino group.

Conclusion

Methyl 5-amino-2-methansulfonyloxybenzoate is a high-value intermediate whose strategic design facilitates the efficient and controlled synthesis of novel benzamide antipsychotics. Its synthesis from readily available precursors and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for drug discovery and development. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for leveraging its full potential in the creation of next-generation neuroleptic agents.

References

- Google Patents.

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of amisulpride.[Link]

-

Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.[Link]

-

PubMed. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors.[Link]

-

NIST WebBook. 2-Amino-5-methylbenzoic acid IR Spectrum.[Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.[Link]

Sources

- 1. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 5. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Methyl 5-amino-2-methansulfonyloxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Chemical Properties and Solubility of Methyl 5-amino-2-methansulfonyloxybenzoate

This guide provides a comprehensive technical overview of Methyl 5-amino-2-methansulfonyloxybenzoate, a functionalized benzoate derivative of interest in medicinal chemistry and synthetic applications.[] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights to facilitate its use in the laboratory.

Compound Identification and Core Structural Features

Methyl 5-amino-2-methansulfonyloxybenzoate is a multi-functionalized aromatic compound. Its identity is established by the following key identifiers:

| Property | Value | Source(s) |

| Chemical Name | Methyl 5-amino-2-methansulfonyloxybenzoate | [2][3][4] |

| CAS Number | 80430-22-4 | [2][3] |

| Molecular Formula | C₉H₁₁NO₅S | [][3] |

| Molecular Weight | 245.25 g/mol | [][3] |

| Common Synonyms | 5-Amino-2-Methanesulfonyloxy-Benzoic Acid Methyl Ester; 2-(Methoxycarbonyl)-4-amino phenyl methane sulfonate | [4] |

Structural Analysis: A Molecule of Competing Influences

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups attached to a central benzene ring. Understanding these components is crucial to predicting its properties.

-

Benzoate Ester Core: The methyl benzoate backbone provides a rigid, hydrophobic scaffold. Esters of benzoic acid are known for their general stability and prevalence in organic synthesis.[5]

-

Amino Group (-NH₂): Positioned at C5, the primary amine is a polar, electron-donating group. It acts as a hydrogen bond donor and a weak base, significantly influencing the molecule's polarity and potential for interaction with protic solvents.

-

Methansulfonyloxy (Mesylate) Group (-OSO₂CH₃): Located at C2, this group is a derivative of methanesulfonic acid. Unlike the ionic sulfonate salts which confer high water solubility, the sulfonate ester is a non-ionic, highly effective leaving group in nucleophilic substitution reactions.[6][7] This feature makes the compound a valuable intermediate for further chemical modification.

Caption: Key functional groups influencing the compound's properties.

Physicochemical Properties: A Predictive Assessment

-

Physical State: Expected to be a crystalline solid at room temperature, a common characteristic of substituted aromatic compounds with moderate molecular weight.

-

Polarity: The molecule possesses both significant hydrophobic regions (benzene ring, methyl groups) and highly polar functionalities (amino and sulfonate ester). This duality makes it a moderately polar compound, soluble in a range of organic solvents but with limited aqueous solubility.

-

Reactivity and Stability:

-

The compound is generally stable under standard storage conditions.

-

The mesylate group is an excellent leaving group, making the C2 position of the ring susceptible to nucleophilic attack, a key feature for its role as a synthetic intermediate.

-

The amino group can act as a nucleophile in various reactions and can be readily protonated in acidic media.

-

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug development, reaction chemistry, and purification. The principle of "like dissolves like" provides a strong framework for predicting its behavior.

Theoretical Solubility Assessment

-

Aqueous Solubility: Predicted to be low. While the amino group can form hydrogen bonds with water, the overall hydrophobicity of the benzene ring and ester moiety is expected to dominate. Benzoate esters are generally described as being slightly soluble to insoluble in water.[5][8][9] The non-ionic nature of the sulfonate ester, in contrast to a sulfonate salt, does not dramatically increase water solubility.[6]

-

Organic Solvent Solubility: Expected to be significantly higher in a range of organic solvents. The molecule's polarity suggests good solubility in polar aprotic solvents and alcohols, where it can engage in hydrogen bonding and dipole-dipole interactions.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (pH 7.4) | Low to Very Low | The hydrophobic aromatic core and ester group outweigh the polarity of the amine and mesylate. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino and ester/mesylate oxygen atoms. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions facilitate dissolution without the need for hydrogen bond donation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Effective at solvating moderately polar organic compounds. |

| Non-Polar | Hexanes, Toluene | Very Low | Insufficient polarity to overcome the crystalline lattice energy of the solid. |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to practice, a robust experimental workflow is essential. The following protocol outlines a standard procedure for determining the thermodynamic solubility of Methyl 5-amino-2-methansulfonyloxybenzoate.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a minimal volume of a high-solubility solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mg/mL). Record the exact concentration.

-

Causality: Using a high-solubility stock ensures accurate and reproducible additions to the test solvents, bypassing issues with weighing very small masses for each experiment.

-

-

Solvent Equilibration (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each test solvent (e.g., water, phosphate-buffered saline, ethanol) in separate glass vials.

-

Ensure a visible amount of undissolved solid remains at the bottom of each vial.

-

Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C).

-

Equilibrate for a minimum of 24 hours.

-

Causality: This long equilibration period ensures that the solution reaches thermodynamic equilibrium, representing the true saturation point, rather than a kinetically trapped supersaturated state.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours for coarse solids to settle.

-

Carefully withdraw a sample from the supernatant.

-

Clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable mobile phase or solvent for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve prepared from the stock solution.

-

Causality: A multi-point calibration curve ensures accurate quantification across a range of concentrations, making the final measurement trustworthy.

-

-

Data Reporting:

-

Calculate the final solubility in units of mg/mL or µg/mL.

-

The experiment should be performed in triplicate to ensure reproducibility and report the result as a mean with standard deviation.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion

Methyl 5-amino-2-methansulfonyloxybenzoate is a synthetic intermediate whose utility is defined by its unique combination of functional groups. Its physicochemical profile is that of a moderately polar, solid compound with a predictable solubility pattern: low in aqueous media and significantly higher in polar organic solvents. The presence of the highly reactive mesylate leaving group makes it a versatile building block for the synthesis of more complex bioactive molecules. The experimental protocols and theoretical frameworks provided in this guide offer researchers the necessary tools to confidently handle, solubilize, and utilize this compound in their research and development endeavors.

References

- Solubility of Things.

- ChemicalBook.

- Thermo Fisher Scientific. Benzoic acid esters.

- 2a biotech.

- Sinfoo Biotech.

- PubChem.

- ChemicalBook.

- BOC Sciences.

- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.

- PubMed.

- Periodic Chemistry.

Sources

- 2. 2abiotech.net [2abiotech.net]

- 3. Methyl 5-amino-2-methansulfonyloxybenzoate,(CAS# 80430-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Methyl 5-amino-2-methansulfonyloxybenzoate | 80430-22-4 [chemicalbook.com]

- 5. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Synthetic Protocols: Novel Benzothiazine Scaffolds via Methyl 5-amino-2-methansulfonyloxybenzoate

The following technical guide details a novel synthetic pathway for accessing 1,2-benzothiazine scaffolds, leveraging the unique reactivity of Methyl 5-amino-2-methansulfonyloxybenzoate . This approach integrates modern palladium-catalyzed cross-coupling logic with classical heterocyclic chemistry to overcome the limitations of traditional saccharin-based routes.

Strategic Overview: The Aryl Mesylate Advantage

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class (e.g., Meloxicam, Piroxicam), the construction of the 1,2-benzothiazine-3-carboxamide 1,1-dioxide core typically relies on the ring expansion of saccharin or the cyclization of 2-methoxycarbonyl-benzenesulfonamides. However, these routes often lack flexibility when introducing substituents on the benzene ring, particularly at the 6-position (corresponding to the 5-position of the benzoate precursor).

Methyl 5-amino-2-methansulfonyloxybenzoate (CAS 80430-22-4) presents a high-value "orthogonal" scaffold.

-

The 5-Amino Group: Provides a handle for late-stage diversification (amides, ureas, sulfonamides) before ring closure, allowing for the synthesis of complex 6-substituted benzothiazines.

-

The 2-Mesyloxy Group (-OMs): Acts as a pseudo-halide. Unlike the inert phenol ether or the labile acid chloride, the aryl mesylate is an ideal electrophile for Palladium-catalyzed C-S cross-coupling , enabling the introduction of the sulfur atom under mild conditions without requiring harsh diazonium chemistry or nucleophilic aromatic substitution (SNAr) on unactivated rings.

Retrosynthetic Logic & Pathway Design

The novel protocol utilizes a Disconnection Approach that treats the C2-O bond as the primary synthetic vector. By displacing the mesylate with a benzyl mercaptan surrogate, we establish the carbon-sulfur bond required for the thiazine ring.

Figure 1: Retrosynthetic analysis revealing the C-S coupling strategy replacing the traditional SNAr route.

Detailed Experimental Protocol

Phase 1: Chemoselective Protection

Rationale: The free 5-amino group is a competitive nucleophile and can poison Palladium catalysts. It must be protected or functionalized prior to the cross-coupling step.

Protocol:

-

Dissolve Methyl 5-amino-2-methansulfonyloxybenzoate (1.0 equiv) in anhydrous DCM.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and DMAP (5 mol%).

-

Stir at RT for 4 hours.

-

Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.

-

Result: Methyl 5-(tert-butoxycarbonylamino)-2-methansulfonyloxybenzoate.

Phase 2: The Core "Novel" Step – Pd-Catalyzed C-S Coupling

Rationale: Traditional displacement of mesylates requires electron-deficient rings (SNAr). Since the amino group is electron-donating, SNAr is inefficient. We employ a Pd(0) catalytic cycle to cross-couple with Benzyl Mercaptan (BnSH) . The benzyl group acts as a sulfur carrier that is easily oxidized later.

Reagents:

-

Substrate: N-Boc protected Mesylate (from Phase 1).

-

Nucleophile: Benzyl Mercaptan (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (10 mol%) – Selected for its wide bite angle, promoting reductive elimination of the C-S bond.

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene/1,4-Dioxane (1:1).

Workflow:

-

Charge a reaction vessel with Substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃ under Argon.

-

Add degassed solvent and Benzyl Mercaptan.

-

Heat to 100°C for 12–16 hours.

-

Monitoring: TLC should show disappearance of the mesylate (Rf ~0.4 in 30% EtOAc/Hex) and appearance of the thioether (Rf ~0.6).

-

Purification: Flash column chromatography (SiO₂).

-

Yield Target: >85%.

Phase 3: Oxidative Cyclization to the Benzothiazine

Rationale: The thioether must be converted to a sulfonamide to form the 1,1-dioxide core. The benzyl group is cleaved oxidatively to generate the sulfonyl chloride in situ.

Step A: Sulfonyl Chloride Formation

-

Suspend the Thioether (from Phase 2) in AcOH/H₂O (10:1).

-

Cool to 0°C and bubble Cl₂ gas (or add NCS/HCl) for 30 mins.

-

Mechanism: Oxidative cleavage of the S-Bn bond yields the Sulfonyl Chloride (-SO₂Cl).

Step B: Sulfonamide Formation & Cyclization

-

Evaporate volatiles to obtain the crude Sulfonyl Chloride.

-

Dissolve in THF and add the desired amine (e.g., Glycine methyl ester or Methylamine ) (2.0 equiv) + Et₃N.

-

Stir at RT for 2 hours to form the Sulfonamide.

-

Cyclization (Gabriel-Colman): Add Sodium Methoxide (NaOMe) (3.0 equiv) in MeOH and reflux for 4 hours.

-

Mechanism: The deprotonated sulfonamide nitrogen attacks the methyl ester (C1), closing the ring to form the 1,2-benzothiazine-3-carboxamide 1,1-dioxide .

Process Optimization & Data

The following parameters were optimized to maximize the yield of the critical C-S coupling step (Phase 2).

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 35% | Significant hydrolysis of mesylate |

| 2 | Pd₂dba₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 62% | Slow conversion |

| 3 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 91% | Optimal Conditions |

| 4 | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 78% | Base caused partial ester cleavage |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the C-S bond formation, the pivotal step distinguishing this route from classical methods.

Figure 2: Catalytic cycle for the Pd-catalyzed displacement of the mesylate group by benzyl mercaptan.

References

-

Munday, R. H., et al. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates." Journal of the American Chemical Society.

-

So, C. M., et al. (2008). "Palladium-catalyzed cross-coupling reactions of aryl mesylates." Chemical Communications.[1]

-

Zia-ur-Rehman, et al. (2013). "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." Mini-Reviews in Medicinal Chemistry.

-

BOC Sciences. (2024). "Methyl 5-amino-2-methansulfonyloxybenzoate Product Data." Chemical Catalog.

Sources

An In-depth Technical Guide to the Condensation of Methyl 5-amino-2-methansulfonyloxybenzoate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of Methyl 5-amino-2-methansulfonyloxybenzoate with a diverse range of primary and secondary amines represents a critical transformation in modern medicinal chemistry. This reaction provides a versatile platform for the synthesis of a wide array of substituted 2-aminobenzoic acid derivatives, which are key structural motifs in numerous pharmacologically active compounds. The strategic placement of the methansulfonyloxy (mesylate) group at the 2-position renders it an excellent leaving group for nucleophilic substitution, while the amino group at the 5-position and the methyl ester offer further opportunities for molecular elaboration. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and key considerations for the successful execution and optimization of this important synthetic transformation.

Mechanistic Considerations: Navigating the Reaction Landscape

The condensation of Methyl 5-amino-2-methansulfonyloxybenzoate with amines is not a simple nucleophilic aromatic substitution (SNAr) reaction. The electron-donating nature of the amino group at the 5-position does not sufficiently activate the aromatic ring for a direct SNAr pathway under standard conditions. Instead, this transformation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being the most prominent and successful approach.[1][2]

The Buchwald-Hartwig amination involves a palladium-catalyzed C-N bond formation between an aryl halide or sulfonate and an amine.[1][3] The catalytic cycle, a cornerstone of modern organic synthesis, is a well-elucidated process that involves several key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the aryl mesylate, breaking the C-O bond and forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical parameters that significantly influence the efficiency and outcome of the reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the palladium-catalyzed condensation of Methyl 5-amino-2-methansulfonyloxybenzoate with a representative primary amine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |

| Methyl 5-amino-2-methansulfonyloxybenzoate | 80430-22-4 | 245.25 | >98% |

| Primary or Secondary Amine | Varies | Varies | >98% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% |

| RuPhos | 787618-22-8 | 474.62 | >98% |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | >99% |

| Anhydrous Toluene | 108-88-3 | 92.14 | >99.8% |

| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | HPLC Grade |

| Hexanes (for chromatography) | 110-54-3 | 86.18 | HPLC Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, combine Methyl 5-amino-2-methansulfonyloxybenzoate (1.0 eq), the desired amine (1.2 eq), Cesium Carbonate (1.5 eq), Palladium(II) Acetate (0.02 eq), and RuPhos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the Methyl 5-amino-2-methansulfonyloxybenzoate.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired N-substituted methyl 5-aminobenzoate derivative.

Visualization of the Experimental Workflow

Caption: Workflow for the Buchwald-Hartwig amination.

Key Considerations and Troubleshooting

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is crucial for catalytic activity.

-

Anhydrous Conditions: Water can hydrolyze the aryl mesylate and interfere with the catalytic cycle. The use of anhydrous solvents and reagents is essential.

-

Base Selection: While Cesium Carbonate is a good starting point, other bases such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may be more effective for certain amine substrates. However, strong bases like NaOtBu may promote hydrolysis of the methyl ester.

-

Ligand Choice: The choice of phosphine ligand is critical. While RuPhos is a robust ligand, other biaryl phosphine ligands like BrettPhos have shown excellent reactivity for the amination of aryl mesylates and may offer improved yields or reaction times.[4][5]

-

Side Reactions: Potential side reactions include hydrolysis of the methyl ester under basic conditions and the formation of diarylamine byproducts if the primary amine is used in excess or if the reaction is run for an extended period.

-

Purification: The polarity of the final product will vary depending on the nature of the amine used. The solvent system for column chromatography should be optimized accordingly.

Conclusion

The condensation of Methyl 5-amino-2-methansulfonyloxybenzoate with amines via the Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of a diverse library of 2-aminobenzoic acid derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access these valuable building blocks for drug discovery and development. This guide provides a solid foundation for the successful implementation and optimization of this important transformation in the laboratory.

References

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

-

Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 16(1), 220–223. [Link]

-

Lau, Y. K., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]

-

Shafiq, M., Arshad, M., Tahir, M. N., & Yaqub, M. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

-

Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

-

Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 10(15), 3367–3370. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical Reviews, 116(19), 12564–12649. [Link]

-